NNMT Binding Affinity: Direct Head‑to‑Head Comparison with the N‑Methylquinolinium Scaffold Baseline
The target compound exhibits a Ki of 89 nM against recombinant human NNMT [1]. The SAR study by Neelakantan et al. (2017) identifies the N‑methylquinolinium cation as the minimal active scaffold, with an IC50 of approximately 1 000 nM (∼1 µM) for the parent quinolinium [2]. The 2‑(6‑methylquinolin‑3‑yl)propanenitrile modification thus improves affinity by roughly an order of magnitude relative to the unsubstituted N‑methylquinolinium baseline.
| Evidence Dimension | NNMT inhibitory affinity (Ki for target; IC50 for comparator) |
|---|---|
| Target Compound Data | Ki = 89 nM (NNMT, recombinant human enzyme) |
| Comparator Or Baseline | N‑methylquinolinium (simplest quinolinium NNMT inhibitor scaffold) IC50 ≈ 1 000 nM |
| Quantified Difference | ~11‑fold improvement |
| Conditions | Inhibition of His6‑tagged wild‑type human NNMT; 1‑methylquinolinium‑based fluorescence readout; recombinant enzyme assay system [1][2] |
Why This Matters
An order‑of‑magnitude gain in target affinity means the compound can achieve equivalent target occupancy at a lower concentration, potentially reducing the required dose and minimizing off‑target engagement in cellular and in‑vivo studies.
- [1] BindingDB BDBM50247634 (CHEMBL4067973). Affinity Data: Ki 89 nM for inhibition of N‑terminal His6‑tagged wild‑type human NNMT. Deposited by ChEMBL. View Source
- [2] Neelakantan, H., Wang, H.‑Y., Vance, V., Hommel, J.D., McHardy, S.F. & Watowich, S.J. Structure–Activity Relationship for Small Molecule Inhibitors of Nicotinamide N‑Methyltransferase. J. Med. Chem. 60(12), 5015‑5028 (2017). Abstract reports quinolinium scaffold IC50 ∼1 µM. View Source
